molecular formula C12H14N2O B1408584 (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol CAS No. 78892-33-8

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

Cat. No.: B1408584
CAS No.: 78892-33-8
M. Wt: 202.25 g/mol
InChI Key: PRCKVXIQIZUDDK-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS: 78892-33-8) is a hydroxylated imidazole derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol. It is recognized as Hydroxymedetomidine, a pharmacopeial impurity of Dexmedetomidine, a selective α₂-adrenergic agonist used in sedation . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 452.2±40.0 °C, and a calculated logP (octanol-water partition coefficient) of 1.28, indicating moderate lipophilicity .

Properties

IUPAC Name

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCKVXIQIZUDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78892-33-8
Record name α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methanol groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)carboxylic acid.

    Reduction: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)methane.

    Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various proteins and enzymes makes it a valuable tool in understanding biological pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is an impurity of Detomidine, an α-Adrenoceptor agonist with sedative and analgesic activity.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, modulating their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Difference
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol 78892-33-8 C₁₂H₁₄N₂O 202.26 Parent compound; hydroxyl group
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol 86347-12-8 C₁₃H₁₆N₂O 216.28 Ethanol substitution (CH₂CH₃)
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone ACI 046211 C₁₂H₁₂N₂O 200.24 Ketone group (C=O) instead of hydroxyl
1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol 2250243-44-6 C₂₀H₂₂N₂O 306.40 Benzyl group on imidazole
Key Observations :
  • Methanone Analog (ACI 046211): The ketone group enhances electron-withdrawing effects, reducing solubility in polar solvents compared to the hydroxylated parent compound .
  • Benzyl-Substituted Analog (CAS 2250243-44-6) : The benzyl group introduces steric bulk, likely impacting receptor binding affinity and blood-brain barrier penetration .
Key Observations :
  • The parent compound is synthesized via chlorination of a benzyl alcohol precursor, followed by hydroxylation .
  • Ethanol derivatives are typically prepared through aldehyde-amine condensations under inert atmospheres, as seen in related imidazole syntheses .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Property This compound Ethanol Derivative Methanone Analog
logP 1.28 ~1.5 (estimated) ~2.0 (estimated)
Solubility Moderate in polar solvents Lower than parent Poor in water
Boiling Point (°C) 452.2 ~460 (estimated) 435 (estimated)
Key Observations :
  • The hydroxyl group in the parent compound enhances water solubility compared to the methanone analog, which is critical for intravenous formulations .
  • Ethanol derivatives exhibit intermediate solubility, balancing lipophilicity and polarity .

Biological Activity

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is a compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13_{13}H15_{15}N2_{2}O. The compound features a dimethyl-substituted phenyl group and an imidazole moiety, which contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological macromolecules, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism.

Key Biochemical Interactions:

  • Cytochrome P450 Enzymes : Modulates the metabolism of drugs and endogenous compounds.
  • Cell Signaling Pathways : Affects pathways such as MAPK/ERK, influencing cell proliferation and survival.
  • Gene Expression : Alters the expression of specific genes, impacting protein synthesis and cellular responses.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the target.
  • Transcription Factor Interaction : Influences gene transcription by interacting with regulatory proteins.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrated antibacterial and antimycobacterial properties.
  • Anti-inflammatory Effects : Shown to reduce inflammation in various models.
  • Antitumor Potential : Exhibits cytotoxic effects against cancer cell lines .

Case Studies

  • Anti-cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation, with IC50_{50} values in the low micromolar range .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, suggesting potential as an antibacterial agent.

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntibacterialModerate
AntitumorIC50_{50} ~ 10 µM
Anti-inflammatorySignificant reduction

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Drug Development : Potential precursor for synthesizing new pharmaceuticals targeting specific diseases.
  • Ocular Health : Investigated for use in treating retinal diseases due to its impact on ocular pressure regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic addition or condensation reactions. For example, coupling 2,3-dimethylphenylmagnesium bromide with 1H-imidazole-5-carbaldehyde under anhydrous conditions (THF, –78°C to room temperature) followed by reduction with NaBH4 or LiAlH4 yields the methanol derivative. Solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) critically affect stereochemical outcomes and purity .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., δ 7.2–7.4 ppm for aromatic protons) and FTIR (O-H stretch at ~3200 cm1^{-1}) .

Q. How is the compound structurally characterized, and what spectroscopic techniques resolve ambiguities in its stereochemistry?

  • Methodology : Use single-crystal X-ray diffraction (SHELX programs ) for absolute configuration determination. Complementary techniques include 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, intramolecular hydrogen bonding between the imidazole N-H and methanol O-H groups is confirmed via 1H NMR^1 \text{H NMR} (broad peak at δ 5.2 ppm) and XRD .

Q. What is the pharmacological relevance of this compound in current research?

  • Methodology : The compound is a key intermediate or impurity in α2-adrenergic agonists like Medetomidine . Assess receptor binding affinity via radioligand assays (e.g., 3H ^3\text{H}-clonidine displacement) and in vitro functional assays (cAMP inhibition in HEK293 cells expressing α2A receptors) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 40–75%) be resolved through mechanistic studies?

  • Methodology : Perform density functional theory (DFT) calculations to map energy barriers for critical steps (e.g., Grignard addition). Compare experimental yields under varying conditions (e.g., temperature, solvent polarity) to identify rate-limiting steps. Use kinetic isotope effects (KIE) or Hammett plots to probe transition states .

Q. What strategies optimize crystallization conditions for high-resolution structural studies?

  • Methodology : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., chiral resolving agents) to improve crystal quality. Utilize SHELXC/D/E pipelines for phase determination in cases of twinning or weak diffraction. Monitor crystal growth via polarized light microscopy to avoid polymorphic contamination .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations using crystal structures of α2-adrenergic receptors (PDB ID: 6PWC). Validate binding poses via site-directed mutagenesis (e.g., Asp113Ala in the receptor’s orthosteric site) .

Q. What analytical methods detect and quantify trace impurities in pharmaceutical formulations containing this compound?

  • Methodology : Employ UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) for impurity profiling. Validate methods per ICH Q3A guidelines, focusing on limit of detection (LOD < 0.05%) and specificity against structurally related analogs (e.g., medetomidine derivatives) .

Q. How do electronic effects of substituents (e.g., methyl groups on the phenyl ring) influence the compound’s stability and reactivity?

  • Methodology : Compare Hammett σ values for substituents to correlate with degradation rates (e.g., oxidative stability in accelerated aging studies). Use cyclic voltammetry to assess redox behavior and DFT-calculated HOMO/LUMO energies to predict susceptibility to nucleophilic/electrophilic attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

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